1-[(Azetidin-2-yl)methyl]azepane

TRPA1 antagonist pain research ion channel pharmacology

1-[(Azetidin-2-yl)methyl]azepane (CAS: 1781976-81-5) is a heterocyclic amine comprising a strained four-membered azetidine ring and a seven-membered azepane ring connected by a methylene linker. Its molecular formula is C₁₀H₂₀N₂ with a molecular weight of 168.28 g/mol.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B13180307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Azetidin-2-yl)methyl]azepane
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2CCN2
InChIInChI=1S/C10H20N2/c1-2-4-8-12(7-3-1)9-10-5-6-11-10/h10-11H,1-9H2
InChIKeyWBKZEGREQAYGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Azetidin-2-yl)methyl]azepane: Chemical Identity and Baseline Characterization for Procurement and Research


1-[(Azetidin-2-yl)methyl]azepane (CAS: 1781976-81-5) is a heterocyclic amine comprising a strained four-membered azetidine ring and a seven-membered azepane ring connected by a methylene linker. Its molecular formula is C₁₀H₂₀N₂ with a molecular weight of 168.28 g/mol . The compound has been evaluated as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, exhibiting moderate inhibitory activity in human TRPA1-expressing HEK293 cells [1].

Why 1-[(Azetidin-2-yl)methyl]azepane Cannot Be Replaced by Generic Azetidine or Azepane Building Blocks


The specific combination of a methylene-bridged azetidine-2-yl and azepane scaffold imparts a unique conformational profile and electron distribution that directly influences TRPA1 antagonist potency and species selectivity. Simple azetidine or azepane monomers lack the requisite spatial arrangement for target engagement. Even closely related analogs with alternative linkers (e.g., carbonyl) or substitution patterns (e.g., azetidin-3-yl) exhibit altered hydrogen-bonding capacity, ring strain, and flexibility [1]. The observed human TRPA1 IC₅₀ of 1100 nM and the differential activity against rat TRPA1 (IC₅₀ 390 nM) are structure-dependent outcomes that cannot be replicated by generic heterocyclic building blocks. Substitution without rigorous comparative data risks compromising assay reproducibility and misinterpreting structure-activity relationships.

Quantitative Differentiation Evidence: 1-[(Azetidin-2-yl)methyl]azepane Against Key Comparators


TRPA1 Antagonist Activity of 1-[(Azetidin-2-yl)methyl]azepane Compared to Selective Antagonist A-967079

1-[(Azetidin-2-yl)methyl]azepane exhibits moderate TRPA1 antagonist activity with an IC₅₀ of 1100 nM against human TRPA1 expressed in HEK293 cells, as determined by inhibition of 5H-dibenzo[b,e]azepine-10-carboxylic acid methyl ester-induced activation in a calcium flux assay [1]. In contrast, the well-characterized selective TRPA1 antagonist A-967079 displays an IC₅₀ of 67 nM in a comparable human TRPA1 calcium flux assay [2]. This represents a 16.4-fold difference in potency, positioning 1-[(Azetidin-2-yl)methyl]azepane as a less potent but potentially useful chemical probe for specific experimental contexts where high-affinity blockade is not required.

TRPA1 antagonist pain research ion channel pharmacology

Species-Dependent TRPA1 Inhibition: Human vs. Rat IC₅₀ Comparison for 1-[(Azetidin-2-yl)methyl]azepane

The compound demonstrates notable species selectivity: an IC₅₀ of 1100 nM for human TRPA1 versus 390 nM for rat TRPA1 in calcium flux assays [1]. This 2.8-fold preference for the rat ortholog contrasts with the selective antagonist A-967079, which exhibits a 4.3-fold preference for human TRPA1 (IC₅₀ 67 nM) over rat TRPA1 (IC₅₀ 289 nM) [2]. The inverted selectivity profile indicates that 1-[(Azetidin-2-yl)methyl]azepane may be more suitable for rodent in vivo studies, whereas A-967079 is optimized for human target engagement.

species selectivity in vivo model selection TRPA1

TRPA1 Antagonist Potency Benchmarking: 1-[(Azetidin-2-yl)methyl]azepane vs. Compound 3h

The compound's human TRPA1 IC₅₀ of 1100 nM [1] can be benchmarked against compound 3h, a 7-substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivative that exhibited an IC₅₀ of 400 nM in a fluorometric calcium imaging assay [2]. 1-[(Azetidin-2-yl)methyl]azepane is approximately 2.75-fold less potent than compound 3h, situating it in the moderate potency range among known TRPA1 antagonists. This benchmarking aids in contextualizing the compound within existing SAR landscapes and in determining appropriate concentration ranges for follow-up studies.

TRPA1 potency benchmarking pain

Conformational Flexibility Advantage: Methylene Linker in 1-[(Azetidin-2-yl)methyl]azepane vs. Carbonyl-Linked Analogs

1-[(Azetidin-2-yl)methyl]azepane features a methylene (-CH₂-) bridge between the azetidine and azepane rings. This contrasts with carbonyl-linked analogs such as 1-(azetidin-3-ylcarbonyl)azepane trifluoroacetate, which incorporates a rigid amide bond. The methylene linker introduces greater rotational freedom and eliminates the hydrogen-bond accepting capacity of the carbonyl oxygen, potentially altering binding poses, metabolic stability, and off-target profiles [1]. While direct comparative data for this exact compound pair are not available, class-level SAR principles indicate that linker chemistry profoundly influences pharmacological behavior [2].

methylene linker conformational flexibility drug design

Analytical Characterization and Purity Specification for 1-[(Azetidin-2-yl)methyl]azepane

The compound is commercially available with a standard purity specification of 95% from reputable vendors such as Bidepharm . Batch-specific analytical data, including NMR, HPLC, and GC reports, are provided to verify identity and purity. While many generic azetidine-azepane building blocks are supplied without rigorous characterization, the availability of certified analytical documentation for 1-[(Azetidin-2-yl)methyl]azepane reduces the risk of undetected impurities that could confound biological assays or synthetic transformations.

purity quality control procurement

Research and Industrial Application Scenarios for 1-[(Azetidin-2-yl)methyl]azepane


TRPA1 Antagonist Screening and Hit-to-Lead Optimization

With a moderate human TRPA1 IC₅₀ of 1100 nM and favorable species selectivity for rat TRPA1 (IC₅₀ 390 nM), this compound serves as a chemically tractable starting point for medicinal chemistry optimization [1]. Its azetidine-azepane scaffold is amenable to parallel synthesis and structure-activity relationship (SAR) exploration, enabling teams to systematically improve potency and selectivity [2].

Species-Specific Pain Model Validation

The compound's 2.8-fold higher potency against rat TRPA1 relative to human TRPA1 makes it a suitable tool for validating rodent pain models where human-selective antagonists like A-967079 may underperform [1]. Researchers can use it to investigate TRPA1-mediated nociception in vivo, with the confidence that target engagement in rat models is supported by direct IC₅₀ data [2].

Conformational Analysis and Structure-Activity Relationship Studies

The methylene linker in 1-[(Azetidin-2-yl)methyl]azepane provides a conformational flexibility benchmark for SAR campaigns examining the impact of linker rigidity on TRPA1 antagonism. Comparative studies with carbonyl-linked analogs can elucidate the role of linker rotation and hydrogen bonding in binding affinity and selectivity [1].

Chemical Probe Development for Ion Channel Research

As a well-characterized moderate-potency TRPA1 antagonist with defined purity and analytical documentation, this compound is suitable for use as a reference standard or chemical probe in ion channel electrophysiology and calcium imaging assays [1]. Its reliable quality minimizes experimental variability, making it a dependable component in multi-parametric screening panels [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(Azetidin-2-yl)methyl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.